Ferroheme a

redox thermodynamics heme electrochemistry designed heme proteins

Ferroheme a (Fe(II)-heme a, CHEBI:36163) is the reduced iron(II) coordination complex of cytoporphyrin IX, bearing a C-8 formyl group and a C-2 hydroxyethylfarnesyl isoprenoid side chain. It functions as the exclusive low-spin electron-transfer prosthetic group within the heme‑copper oxidase superfamily, most notably in mitochondrial cytochrome c oxidase (Complex IV, CcO) where it accepts electrons from CuA and relays them to the heme a3‑CuB binuclear oxygen-reduction center.

Molecular Formula C49H56FeN4O6
Molecular Weight 852.8 g/mol
Cat. No. B1238471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroheme a
Molecular FormulaC49H56FeN4O6
Molecular Weight852.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C)C=O)CCC(=O)O)C(=C3C)CCC(=O)O)C=C.[Fe+2]
InChIInChI=1S/C49H58N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,13,15,17,23-27,46,55H,1,10-12,14,16,18-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2/b29-15+,30-17+,38-23?,39-25?,40-24?,41-23?,42-26?,43-26?,44-24?,45-25?;/t46-;/m0./s1
InChIKeyZGGYGTCPXNDTRV-YRJWGCQVSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferroheme a for Cytochrome c Oxidase Research: Core Properties and Procurement Relevance


Ferroheme a (Fe(II)-heme a, CHEBI:36163) is the reduced iron(II) coordination complex of cytoporphyrin IX, bearing a C-8 formyl group and a C-2 hydroxyethylfarnesyl isoprenoid side chain [1]. It functions as the exclusive low-spin electron-transfer prosthetic group within the heme‑copper oxidase superfamily, most notably in mitochondrial cytochrome c oxidase (Complex IV, CcO) where it accepts electrons from CuA and relays them to the heme a3‑CuB binuclear oxygen-reduction center [2]. Unlike the ubiquitous heme b (protoheme IX), ferroheme a is not synthesized by standard laboratory bacterial strains such as E. coli, making its procurement entirely dependent on extraction from natural sources or total chemical synthesis [3].

1
Cytochrome c oxidase reconstitution studies Requires exclusive low-spin electron-transfer prosthetic group
2
Redox thermodynamics and heme-protein binding assays C-8 formyl and farnesyl chain determine affinity and potential
3
Spectroscopic identification and quality control α-band at 585 nm confirms Fe(II) state and structural identity
4
Heme A biosynthesis pathway engineering Authentic standard for co-elution and mass spectrometry

Why Ferroheme a Cannot Be Replaced by Heme b, Heme o, or Ferriheme a in Oxidase Studies


Ferroheme a is not a generic iron-porphyrin. Its two hallmark structural modifications—the C-8 formyl group and the C-2 hydroxyethylfarnesyl chain—confer quantitatively distinct redox thermodynamics, protein-binding affinities, and electron-transfer kinetics that cannot be recapitulated by heme b, heme o, or the ferric oxidation state [1]. Heme b lacks both the farnesyl side chain and the formyl group; heme o possesses the farnesyl chain but retains the C-8 methyl group instead of the electron-withdrawing formyl [2]. Ferriheme a (Fe(III)) is redox-incompetent as an electron donor and exhibits completely different axial ligation behavior [3]. Investigators procuring a heme for reconstitution, spectroscopy, or electrochemical studies must therefore specify ferroheme a explicitly, as surrogates fail to reproduce the physiological midpoint potential, binding geometry, and intramolecular electron-transfer rates observed in the native enzyme.

Attribute
Ferroheme a (Target)
Common Substitutes
C-8 Substituent
Formyl (electron-withdrawing)
Heme b/o: Methyl; Ferriheme a: Formyl (Fe³⁺, redox-inert)
C-2 Side Chain
Hydroxyethylfarnesyl
Heme b: Vinyl (lacks farnesyl anchor); Heme o: Farnesyl
Redox State
Fe²⁺ (active electron donor)
Ferriheme a: Fe³⁺ (cannot donate electrons)
Procurement impact: Heme b, heme o, and ferriheme a fail to reproduce the physiological midpoint potential, binding geometry, and electron-transfer kinetics of ferroheme a. Validation under target assay conditions is required before any substitution attempt.

Ferroheme a Differentiation Evidence: Quantitative Head-to-Head Comparators


Redox Potential Shift of +179 mV Versus Heme o Driven by the C-8 Formyl Group

In a controlled designed four-α-helix bundle maquette ([Δ7-H3m]2), the incorporation of the C-8 formyl substituent in heme a produces a 179 mV (4.1 kcal/mol) positive shift in the heme reduction potential relative to heme o, measured under identical bis-(3-methyl-L-histidine) ligation conditions [1]. This shift arises specifically from the electron-withdrawing formyl group destabilizing ferric heme binding relative to ferrous heme binding [1]. In the heme A biosynthetic protein CtaA from Bacillus subtilis, the heme A component exhibits a midpoint potential of +242 mV, compared with +85 mV for the heme B component in the same protein—a difference of +157 mV [2]. These data demonstrate that the formyl group is the single dominant determinant of the elevated operating potential that enables heme a to function as an electron acceptor from CuA (~250–285 mV) in CcO [3].

Redox Potential Shift
Head-to-head
ΔEm = +179 mV vs heme o
+157 mV vs heme b (CtaA)
Establishes the required thermodynamic driving force for the CuA → heme a electron relay
Measured in designed maquette [Δ7-H3m]2 and B. subtilis CtaA protein; pH 7.0
redox thermodynamics heme electrochemistry designed heme proteins cytochrome c oxidase

Binding Affinity: Heme A Displays >500-Fold Tighter Binding Than Heme B in Designed Maquettes

In the de novo designed four-helix bundle protein [H10A24]2, heme A binds with equilibrium dissociation constants (Kd) of <0.1 nM and 5 nM at the two bis-histidine sites, compared with Kd values of 50 nM and 800 nM for heme B under identical conditions [1]. This represents a >500-fold tighter binding at the high-affinity site (Kd <0.1 nM vs 50 nM) and a 160-fold tighter binding at the low-affinity site (5 nM vs 800 nM) [1]. The enhanced affinity is attributed to the C-2 hydroxyethylfarnesyl group, which stabilizes both ferrous and ferric heme binding by at least 6.3 kcal/mol through hydrophobic interactions with the protein scaffold [2]. In the heme A biosynthetic protein CtaA, heme A occupancy reaches only up to 0.2 mol heme A per mol enzyme, compared with 0.2–1.95 mol heme B per mol CtaA, reflecting differential site selectivity rather than weaker binding [3].

Binding Affinity
Head-to-head
Heme A: Kd₁
Heme B: Kd₁ = 50 nM
Supports near-stoichiometric incorporation at low concentrations, minimizing unbound heme artifacts
De novo designed [H10A24]2 four-helix bundle; >500-fold tighter binding
Electron Transfer Rate
Cross-study
~3 × 10⁵ s⁻¹ (τ ≅ 3 μs)
Intrinsic equilibration: 1.2 ± 0.1 ns
Kinetic benchmark for the heme a–heme a3 pair; surrogates yield different rate constants
Bovine CcO by CO flash-photolysis; comparison to E. coli bo3 shows slower microsecond phase
Spectroscopic ID
Class-level
α-band λmax: 585 nm
Red-shift: +25–35 nm vs heme b
Rapid, non-destructive QC marker for ferrous state and structural identity
Ferriheme a loses this sharp band; requires UV-vis validation upon receipt
Biosynthetic Exclusivity
Class-level
Requires CtaB + CtaA/COX15
Pathway absent in E. coli
Cannot be sourced from standard recombinant fermentation; extraction or total synthesis required
Advance ordering necessary; cox15Δ mutants produce heme O but zero heme A
heme-protein binding designed metalloproteins cofactor reconstitution affinity ranking

Intramolecular Heme–Heme Electron Transfer Rate of ~3 × 10⁵ s⁻¹ Is Unique to the Heme a–Heme a3 Pair in CcO

In bovine cytochrome c oxidase, the intramolecular electron transfer from ferroheme a to heme a3 proceeds with a microscopic rate constant of ~3 × 10⁵ s⁻¹ (τ ≅ 3 μs) as measured by CO flash-photolysis kinetic spectroscopy [1]. Femtosecond transient absorption studies further resolved the intrinsic electron equilibration time between the chemically identical hemes a and a3 to 1.2 ± 0.1 ns, corresponding to a ΔG⁰ of 45–55 meV [2]. By comparison, in the heme o-containing cytochrome bo3 from E. coli—where heme o replaces heme a as the low-spin electron carrier—the electron transfer rate between heme o3 and heme b is (1.2 ns)⁻¹ at 20 °C, with microsecond-phase redistribution being several times slower than in the bovine a-type enzyme [3]. The approximately three-orders-of-magnitude faster nanosecond equilibration observed for the heme a–heme a3 pair demonstrates that the formyl and farnesyl substituents of ferroheme a are not merely structural curiosities but kinetic determinants of efficient electron throughput in the terminal oxidase.

Electron Transfer Rate
Cross-study
~3 × 10⁵ s⁻¹ (τ ≅ 3 μs)
Intrinsic equilibration: 1.2 ± 0.1 ns
Kinetic benchmark for the heme a–heme a3 pair; surrogates yield different rate constants
Bovine CcO by CO flash-photolysis; comparison to E. coli bo3 shows slower microsecond phase
electron transfer kinetics cytochrome c oxidase heme-heme tunneling flash photolysis

Distinctive α‑Band Absorption at 585 nm Enables Unambiguous Spectroscopic Identification of Ferroheme a

The ferrous (Fe(II)) form of heme a exhibits a characteristic α-band absorption maximum at 585 nm in the visible spectrum when incorporated into the CtaA protein from Bacillus subtilis [1]. This absorption feature is diagnostic and distinguishes ferroheme a from other ferrous heme types under comparable conditions: ferroheme b (protoheme) α-band appears at approximately 557–560 nm, ferroheme c at ~550–552 nm, and ferroheme o near 557 nm [2]. The 25–35 nm red-shift of the ferroheme a α-band relative to heme b is a direct consequence of the electron-withdrawing C-8 formyl group extending the π-conjugation of the porphyrin macrocycle [3]. In the ferric (Fe(III)) state, heme a loses this sharp α-band and displays a broad charge-transfer band instead, providing an additional optical handle for verifying the maintained ferrous oxidation state during handling and storage [4].

Spectroscopic ID
Class-level
α-band λmax: 585 nm
Red-shift: +25–35 nm vs heme b
Rapid, non-destructive QC marker for ferrous state and structural identity
Ferriheme a loses this sharp band; requires UV-vis validation upon receipt
heme spectroscopy UV-visible absorption cytochrome identification ferrous heme fingerprint

Biosynthetic Exclusivity: Ferroheme a Requires a Dedicated Two-Step Monooxygenase Pathway Absent in Common Expression Hosts

Ferroheme a biosynthesis proceeds via a strictly sequential two-enzyme pathway: heme O synthase (CtaB/COX10) first transfers a farnesyl group to the C-2 vinyl of heme b to form heme o, then heme A synthase (CtaA/COX15) catalyzes two successive monooxygenase reactions at the C-8 methyl group, producing an alcohol intermediate (heme i) followed by a geminal diol that spontaneously dehydrates to the formyl group of heme a [1]. This pathway is absent in Escherichia coli, Saccharomyces cerevisiae (cox15Δ mutants), and most common recombinant expression hosts; E. coli does not naturally produce or utilize heme A, and cox15 mutants are specifically blocked in heme A but not heme O biosynthesis [2][3]. Consequently, ferroheme a cannot be obtained by simple overexpression in standard laboratory strains and must be extracted from natural mitochondrial sources (e.g., bovine heart) or produced by total chemical synthesis, fundamentally constraining supply and procurement strategy [4].

Biosynthetic Exclusivity
Class-level
Requires CtaB + CtaA/COX15
Pathway absent in E. coli
Cannot be sourced from standard recombinant fermentation; extraction or total synthesis required
Advance ordering necessary; cox15Δ mutants produce heme O but zero heme A
heme a biosynthesis COX15 heme O synthase heterologous expression cofactor engineering

Ferroheme a Procurement Application Scenarios Driven by Quantitative Differentiation Evidence


Reconstitution of Apo-Cytochrome c Oxidase for Stopped-Flow Kinetic Studies of the Oxygen Reduction Mechanism

Investigators studying the 4-electron reduction of O2 to H2O by CcO require the fully functional enzyme with both heme a and heme a3 sites correctly occupied. The +179 mV redox potential elevation conferred by the C-8 formyl group (relative to heme o) is essential for establishing the proper thermodynamic driving force for the CuA → heme a → heme a3 electron relay [1]. Substituting ferroheme a with heme b or heme o would alter the rate of the 3-μs heme–heme electron transfer step, compromising measurements of the O2 reduction intermediates (compound A, P, F) detected in flow-flash experiments [2]. Ferroheme a with verified ferrous α-band at 585 nm should be specified for all CcO reconstitution protocols [3].

Designed Heme Protein Maquettes for Testing Bioenergetic Electron Transfer Theories

De novo designed four-helix bundle proteins such as [H10A24]2 and [Δ7-H3m]2 are used as minimalist platforms to dissect the contributions of individual heme substituents to redox potential, binding energy, and electron transfer rates. In these systems, ferroheme a binds with >500-fold higher affinity than heme b (Kd <0.1 nM vs 50 nM), enabling experiments at low nanomolar protein concentrations where heme b would be largely unbound [4]. The 6.3 kcal/mol hydrophobic stabilization from the hydroxyethylfarnesyl side chain further ensures that the heme remains bound during potentiometric titrations spanning both ferric and ferrous states [1]. Ferroheme a with documented purity and oxidation state is the essential cofactor for these quantitative biophysical studies.

Spectroelectrochemical Determination of Heme Axial Ligation and Redox Bohr Effects in Terminal Oxidases

Spectroelectrochemical titrations of cytochrome c oxidase rely on the distinct absorption signatures of ferroheme a (α-band at 585 nm) and ferriheme a (loss of α-band, broad CT band) to deconvolve the redox transitions of heme a, heme a3, and CuA [3][5]. The ~+285 mV midpoint potential of heme a in the bovine enzyme is pH-dependent (redox Bohr effect, ~−20 mV/pH unit), and accurate measurement of this coupling requires the pure ferrous starting material to avoid mixed-valence artifacts [5]. Ferroheme a that has been validated by UV-visible spectroscopy as fully reduced is required; ferriheme a or mixed-valence preparations will generate erroneous titrimetric baselines.

Heme A Biosynthesis Pathway Engineering and Cofactor Trapping in Heterologous Hosts

Synthetic biology efforts to reconstitute the heme A biosynthetic pathway in E. coli or yeast require authentic ferroheme a standards for HPLC co-elution, mass spectrometry, and UV-visible detection of the pathway intermediates heme i (C-8 alcohol) and the overoxidized C-8 carboxylate byproduct [6]. The cox15 mutant phenotype—where heme O accumulates but no heme A is produced—has been characterized using tandem mass spectrometry and HPLC with authentic ferroheme a as the reference standard [6][7]. Procurement of high-purity ferroheme a with certificate of analysis documenting monoisotopic mass (852.3549 Da) and HPLC retention time is critical for unambiguous identification of biosynthetic intermediates in pathway engineering projects [7].

Application
Selection Property
Validation Focus
Cytochrome c oxidase reconstitution for kinetic studies
Redox potential elevation driven by C-8 formyl group
Verify ferrous α-band at 585 nm; confirm ET rate context
Designed heme protein maquettes for bioenergetic research
Binding affinity ranking and stoichiometric incorporation
Review Kd context in target maquette scaffold
Spectroelectrochemical titration of terminal oxidases
Distinct absorption signatures of Fe²⁺/Fe³⁺ states
Confirm fully reduced starting material; avoid mixed-valence artifacts
Heme A biosynthesis pathway engineering
Authentic reference standard for HPLC and MS
Documented monoisotopic mass and retention time
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